molecular formula C13H9N3O2 B504855 6-Nitro-2-phenylimidazo[1,2-a]pyridine

6-Nitro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B504855
M. Wt: 239.23g/mol
InChI Key: GSOANPPVNYZBCL-UHFFFAOYSA-N
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Description

6-Nitro-2-phenylimidazo[1,2-a]pyridine is a functionalized derivative of a privileged scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is recognized as a drug prejudice scaffold and is integral to several marketed pharmaceuticals and bioactive molecules, underscoring its significant research value . This nitro-substituted compound is of particular interest in early-stage drug discovery for the development of novel therapeutic agents. Research into analogous structures has shown that the 2-phenylimidazo[1,2-a]pyridine moiety is a promising structure for developing potent inhibitors, such as those targeting the STAT3 signaling pathway for the treatment of cancers like gastric cancer . Furthermore, similar molecular frameworks are being investigated for their potential to inhibit tubulin polymerization, thereby disrupting mitosis and suppressing the proliferation of cancer cells, including cervical and breast cancer lines . The presence of the nitro group on the pyridine ring provides a versatile handle for further synthetic modification, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies and biological evaluation . As such, this compound serves as a versatile and valuable building block for researchers in medicinal chemistry, aimed at synthesizing new compounds for anticancer and other biomedical research applications.

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23g/mol

IUPAC Name

6-nitro-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-7-13-14-12(9-15(13)8-11)10-4-2-1-3-5-10/h1-9H

InChI Key

GSOANPPVNYZBCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Nitro and bromo derivatives exhibit higher melting points (171–173 °C and 158–159 °C, respectively) compared to non-halogenated analogs, likely due to increased polarity and intermolecular interactions .

Synthetic Yields: Quinoline-fused analogs (e.g., compound 15) show higher yields (61%) than brominated derivatives (49%), suggesting reduced steric hindrance in cyclization steps .

Crystallographic and Intermolecular Interactions

  • Crystal Packing : In 2-phenylimidazo[1,2-a]pyridine analogs, the dihedral angle between the imidazopyridine and phenyl rings is ~28.61°, with π–π stacking (centroid distance: 3.7187 Å) stabilizing the lattice . Nitro groups may disrupt stacking due to steric and electronic effects, altering solubility.

Preparation Methods

Synthesis of α-Bromocinnamaldehyde

Cinnamaldehyde (20.0 g, 151 mmol) is treated with bromine (9.4 mL, 183 mmol) in dichloromethane (DCM) at 0°C, followed by triethylamine (36.0 mL, 258 mmol) to neutralize HBr. The resulting α-bromocinnamaldehyde is isolated as an orange oil after extraction and solvent evaporation.

I₂/TBHP-Promoted Domino Reaction from Ethylarenes

A one-pot, I₂/TBHP-mediated strategy enables the synthesis of 6-nitro-2-phenylimidazo[1,2-a]pyridine directly from ethylbenzene derivatives and 5-nitro-2-aminopyridine. This method leverages sequential C–H functionalization and cyclization, avoiding pre-halogenated intermediates.

Reaction Protocol

Ethylbenzene (1.0 mmol), I₂ (0.4 mmol), and TBHP (3.5 mmol) are heated at 120°C for 1–1.5 hours. Subsequently, 5-nitro-2-aminopyridine (2.0 mmol) and CuCl₂ (0.5 mmol) in DMF (3 mL) are added, and the mixture is heated at 110°C for 2 hours. The product is isolated via extraction and silica gel chromatography.

Optimization Insights

Critical parameters influencing yield include:

ParameterOptimal ConditionYield (%)
Iodine sourceI₂76
OxidantTBHP82
CatalystCuCl₂82
SolventDMF82

Adapted from, this table highlights the superiority of I₂/TBHP/CuCl₂ in DMF for maximizing efficiency.

Key Data

  • Yield : 57% for this compound.

  • Functional Group Tolerance : Halogens, alkyl, and nitro groups are compatible.

Solvent-Free Synthesis Using [Bmim]Br₃

A solvent-free method employing the ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) offers an eco-friendly alternative. While direct examples of nitro-substituted products are unreported, the general applicability of this method suggests viability with 5-nitro-2-aminopyridine.

Procedure

Acetophenone (1.0 mmol), [Bmim]Br₃ (1.2 mmol), and 5-nitro-2-aminopyridine (1.0 mmol) are mixed with Na₂CO₃ (1.5 mmol) and heated at 80°C for 4 hours. The crude product is purified via recrystallization.

Advantages

  • Eliminates toxic solvents.

  • Simplified workup and higher atom economy.

Comparative Analysis of Methodologies

MethodYield (%)ConditionsAdvantagesLimitations
Cyclocondensation50–60100°C, O₂, DMFWell-established protocolMulti-step, toxic intermediates
I₂/TBHP-mediated57110–120°C, I₂/TBHP, CuCl₂One-pot, broad substrate scopeModerate yields
Solvent-free ([Bmim]Br₃)N/A80°C, solvent-freeEnvironmentally benignUnverified for nitro derivatives
Palladium couplingN/APd catalyst, refluxStructural diversification potentialSpeculative, lacks direct examples

Q & A

Q. How do electron-donor (e.g., -NH2_2) and -acceptor (e.g., -NO2_2) groups influence anticancer activity?

  • Methodological Answer : Electron donors enhance DNA intercalation (e.g., 12i , 12l ), while acceptors promote redox cycling (e.g., 12c , 12e ). IC50_{50} values correlate with logP: nitro derivatives (logP ~2.1) show better membrane permeability than amino analogs (logP ~1.5) but lower target engagement .

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